Cas no 120613-15-2 (6-ethenyl-2-Pyridinecarbonitrile)

6-Ethenyl-2-pyridinecarbonitrile is a versatile heterocyclic compound featuring a pyridine core substituted with an ethenyl group at the 6-position and a nitrile group at the 2-position. This structure imparts reactivity suitable for applications in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and specialty materials. The ethenyl group offers opportunities for further functionalization via polymerization or addition reactions, while the nitrile moiety enhances its utility in nucleophilic substitution or cyclization reactions. Its stability and well-defined reactivity profile make it a valuable intermediate for constructing complex molecular architectures. The compound is typically handled under standard laboratory conditions, requiring appropriate safety measures due to its nitrile functionality.
6-ethenyl-2-Pyridinecarbonitrile structure
120613-15-2 structure
Product Name:6-ethenyl-2-Pyridinecarbonitrile
CAS No:120613-15-2
MF:C8H6N2
MW:130.146641254425
CID:104953
PubChem ID:76851572
Update Time:2025-06-09

6-ethenyl-2-Pyridinecarbonitrile Chemical and Physical Properties

Names and Identifiers

    • 6-ethenyl-2-Pyridinecarbonitrile
    • 2-Pyridinecarbonitrile,6-ethenyl-
    • 6-Vinyl-2-pyridinecarbonitrile
    • Picolinonitrile, 6-vinyl- (6CI)
    • 6-(vinyloxy)-quinoline
    • 6-(Vinyloxy)quinoline
    • 6-vinyloxyquinoline
    • 6-vinyloxy-quinoline
    • 6-vinylpyridine-2-carbonitrile
    • AC1MICRR
    • AG-G-10627
    • BRN 1525773
    • CTK5A9566
    • LS-142195
    • Oprea1_073995
    • Quinoline, 6-(vinyloxy)-
    • 6-VINYLPICOLINONITRILE
    • 120613-15-2
    • SB54528
    • 6-ETHENYLPYRIDINE-2-CARBONITRILE
    • A1-20024
    • SCHEMBL14722097
    • LS-13400
    • DB-341785
    • Inchi: 1S/C8H6N2/c1-2-7-4-3-5-8(6-9)10-7/h2-5H,1H2
    • InChI Key: GTXOXPYWCWBYAQ-UHFFFAOYSA-N
    • SMILES: N1C(C#N)=CC=CC=1C=C

Computed Properties

  • Exact Mass: 130.053
  • Monoisotopic Mass: 130.053
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 36.7A^2

Experimental Properties

  • PSA: 36.68000
  • LogP: 1.59628

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6-ethenyl-2-Pyridinecarbonitrile Related Literature

Additional information on 6-ethenyl-2-Pyridinecarbonitrile

Introduction to 6-ethenyl-2-Pyridinecarbonitrile (CAS No: 120613-15-2)

6-Ethenyl-2-Pyridinecarbonitrile, identified by the Chemical Abstracts Service Number (CAS No) 120613-15-2, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic compound features a pyridine core substituted with an ethenyl group and a cyano functional group, making it a versatile intermediate in synthetic chemistry. Its unique structural attributes have garnered attention for potential applications in medicinal chemistry, agrochemicals, and material science.

The molecular structure of 6-ethenyl-2-Pyridinecarbonitrile consists of a six-membered aromatic ring containing nitrogen, with an ethenyl side chain attached to the second carbon position and a cyano group at the sixth position. This configuration imparts distinct electronic and steric properties, enabling its utility as a building block in the synthesis of more complex molecules. The presence of both electron-withdrawing (cyano) and electron-donating (ethenyl) groups allows for diverse reactivity patterns, making it a valuable precursor in cross-coupling reactions, nucleophilic additions, and other organic transformations.

In recent years, 6-ethenyl-2-Pyridinecarbonitrile has been explored for its role in developing novel pharmaceutical agents. The pyridine scaffold is ubiquitous in bioactive molecules, and modifications at specific positions can significantly alter biological activity. For instance, studies have demonstrated its utility in synthesizing kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The ethenyl group provides a handle for further functionalization via palladium-catalyzed reactions, such as Suzuki-Miyaura couplings, enabling the construction of biaryl structures prevalent in many drugs.

Moreover, the cyano group in 6-ethenyl-2-Pyridinecarbonitrile serves as a versatile handle for further derivatization. It can be reduced to an amine or converted into a carboxylic acid, expanding its synthetic utility. Researchers have leveraged these properties to develop intermediates for nonsteroidal anti-inflammatory drugs (NSAIDs) and antiviral agents. The compound’s ability to undergo regioselective modifications makes it particularly useful in constructing complex molecular architectures with precise control over stereochemistry.

Recent advancements in computational chemistry have further highlighted the potential of 6-ethenyl-2-Pyridinecarbonitrile as a key intermediate. Molecular modeling studies suggest that its pyridine core can interact favorably with biological targets such as enzymes and receptors, making it an attractive scaffold for drug design. Additionally, its stability under various reaction conditions enhances its suitability for large-scale synthesis, which is crucial for industrial applications.

The agrochemical sector has also shown interest in 6-ethenyl-2-Pyridinecarbonitrile due to its structural similarity to known herbicides and pesticides. Derivatives of this compound have been investigated for their potential as growth regulators or fungicides. The ability to modify both the ethenyl and cyano groups allows chemists to fine-tune the biological activity of these derivatives, leading to more effective and environmentally friendly agrochemicals.

In material science, 6-ethenyl-2-Pyridinecarbonitrile has been explored for its role in synthesizing advanced polymers and liquid crystals. The pyridine ring’s conjugation with the ethenyl group enhances electron delocalization, making it suitable for conductive polymers used in organic electronics. Additionally, its rigid structure contributes to the formation of ordered materials with applications in display technologies and sensors.

The synthesis of 6-ethenyl-2-Pyridinecarbonitrile typically involves multi-step organic transformations starting from readily available precursors such as acrylonitrile and pyridine derivatives. Catalytic methods have been optimized to improve yield and reduce byproduct formation, aligning with green chemistry principles. These advancements ensure that the compound remains accessible for research and industrial applications without compromising environmental sustainability.

Future research directions may focus on exploring new synthetic pathways to 6-ethenyl-2-Pyridinecarbonitrile, potentially using flow chemistry or photoredox catalysis to enhance efficiency. Additionally, investigating its biological activity through high-throughput screening could uncover novel therapeutic applications. Collaborative efforts between academia and industry are likely to drive innovation, ensuring that this compound continues to play a pivotal role in chemical research.

In conclusion,6-Ethenyl-2-Pyridinecarbonitrile (CAS No: 120613-15-2) is a multifaceted compound with broad utility across pharmaceuticals, agrochemicals, and materials science. Its unique structural features enable diverse synthetic possibilities, making it an indispensable tool for chemists worldwide. As research progresses,this compound is poised to contribute significantly to advancements in drug discovery,functional materials,and sustainable chemistry.

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